molecular formula C12H8Cl2N2O5S B12614656 3,5-Dichloro-N-(4-hydroxy-2-nitrophenyl)benzene-1-sulfonamide CAS No. 920527-20-4

3,5-Dichloro-N-(4-hydroxy-2-nitrophenyl)benzene-1-sulfonamide

Cat. No.: B12614656
CAS No.: 920527-20-4
M. Wt: 363.2 g/mol
InChI Key: JKSHYDLWIRKGQG-UHFFFAOYSA-N
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Description

3,5-Dichloro-N-(4-hydroxy-2-nitrophenyl)benzene-1-sulfonamide is a complex organic compound that features both nitro and sulfonamide functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-Dichloro-N-(4-hydroxy-2-nitrophenyl)benzene-1-sulfonamide typically involves multiple steps, starting with the nitration of a suitable aromatic precursor. The process may include:

    Nitration: Introduction of the nitro group into the aromatic ring using concentrated nitric acid and sulfuric acid.

    Chlorination: Introduction of chlorine atoms using reagents like chlorine gas or thionyl chloride.

    Sulfonation: Introduction of the sulfonamide group using sulfonyl chloride and an amine.

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale nitration, chlorination, and sulfonation processes, optimized for yield and purity. These methods would utilize continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

3,5-Dichloro-N-(4-hydroxy-2-nitrophenyl)benzene-1-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas and a palladium catalyst.

    Substitution: The chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium catalyst.

    Substitution: Sodium hydroxide, potassium carbonate.

Major Products

    Reduction: Formation of 3,5-Dichloro-N-(4-amino-2-nitrophenyl)benzene-1-sulfonamide.

    Substitution: Formation of derivatives with various functional groups replacing the chlorine atoms.

Scientific Research Applications

3,5-Dichloro-N-(4-hydroxy-2-nitrophenyl)benzene-1-sulfonamide has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an antimicrobial agent due to its sulfonamide group.

    Medicine: Explored for its potential use in drug development, particularly in the design of new antibiotics.

    Industry: Utilized in the production of dyes and pigments due to its aromatic structure.

Mechanism of Action

The mechanism of action of 3,5-Dichloro-N-(4-hydroxy-2-nitrophenyl)benzene-1-sulfonamide involves its interaction with biological molecules. The sulfonamide group can inhibit bacterial enzymes by mimicking the structure of para-aminobenzoic acid (PABA), a substrate for bacterial folic acid synthesis. This inhibition disrupts bacterial growth and replication.

Comparison with Similar Compounds

Similar Compounds

    4-Hydroxy-3,5-dichlorobenzenesulfonamide: Similar structure but lacks the nitro group.

    3,5-Dichloro-4-nitrobenzenesulfonamide: Similar structure but lacks the hydroxy group.

Uniqueness

3,5-Dichloro-N-(4-hydroxy-2-nitrophenyl)benzene-1-sulfonamide is unique due to the presence of both nitro and hydroxy groups, which confer distinct chemical reactivity and biological activity. This combination of functional groups makes it a versatile compound for various applications in research and industry.

Properties

CAS No.

920527-20-4

Molecular Formula

C12H8Cl2N2O5S

Molecular Weight

363.2 g/mol

IUPAC Name

3,5-dichloro-N-(4-hydroxy-2-nitrophenyl)benzenesulfonamide

InChI

InChI=1S/C12H8Cl2N2O5S/c13-7-3-8(14)5-10(4-7)22(20,21)15-11-2-1-9(17)6-12(11)16(18)19/h1-6,15,17H

InChI Key

JKSHYDLWIRKGQG-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1O)[N+](=O)[O-])NS(=O)(=O)C2=CC(=CC(=C2)Cl)Cl

Origin of Product

United States

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